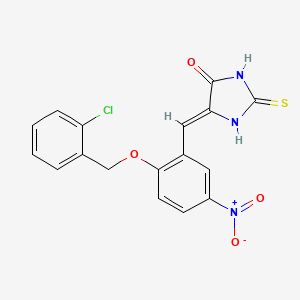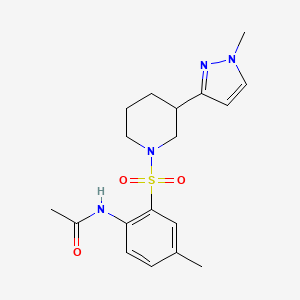
N-(4-methyl-2-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a sulfonamide derivative, which is a functional group that is often found in various pharmaceutical agents . It also contains a 1-methyl-1H-pyrazol-3-yl moiety, which is a type of heterocyclic aromatic organic compound .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined through techniques such as X-ray diffraction , NMR spectroscopy, and mass spectrometry .科学的研究の応用
Antibacterial Applications
The compound’s structure suggests potential antibacterial properties due to the presence of the pyrazole moiety. Pyrazole derivatives have been widely studied for their antibacterial efficacy. They can act on various bacterial strains by interfering with the bacterial cell wall synthesis or protein synthesis. This compound could be synthesized and tested against a range of Gram-positive and Gram-negative bacteria to evaluate its potential as a new class of antibacterial agents .
Anticancer Activity
Compounds containing the imidazole ring, which is structurally similar to the pyrazole ring in our compound, have shown promise in anticancer research. They can function as kinase inhibitors and have the potential to disrupt cancer cell signaling pathways. Research could focus on synthesizing derivatives of this compound and screening them for activity against various cancer cell lines .
Antioxidant Properties
The pyrazole core of the compound is known to exhibit antioxidant properties. Antioxidants are crucial in combating oxidative stress in cells, which is a precursor to many chronic diseases. This compound could be investigated for its ability to scavenge free radicals and protect cells from oxidative damage .
Anti-inflammatory and Analgesic Effects
Pyrazole derivatives are also recognized for their anti-inflammatory and analgesic effects. This compound could be part of studies aiming to develop new medications for the treatment of chronic inflammatory diseases and pain management .
Antiviral Potential
The structural features of this compound, particularly the presence of a pyrazole ring, suggest possible antiviral activity. It could be synthesized and tested against various RNA and DNA viruses to explore its efficacy as an antiviral agent .
Neuroprotective Effects
Compounds with pyrazole structures have been associated with neuroprotective effects. This compound could be researched for its potential to protect neuronal cells against neurotoxicity and neurodegenerative diseases .
Metabolic Disease Modulation
Given the broad pharmacological activities of pyrazole derivatives, this compound could be investigated for its role in modulating metabolic diseases such as diabetes and obesity. It could influence metabolic pathways and insulin signaling .
Chemical Sensing and Detection
The compound’s structure could allow it to bind selectively to certain ions or molecules, making it useful in the development of sensors for detecting specific chemicals or biological markers .
作用機序
将来の方向性
特性
IUPAC Name |
N-[4-methyl-2-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S/c1-13-6-7-17(19-14(2)23)18(11-13)26(24,25)22-9-4-5-15(12-22)16-8-10-21(3)20-16/h6-8,10-11,15H,4-5,9,12H2,1-3H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWSCRBBJPWNPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C)S(=O)(=O)N2CCCC(C2)C3=NN(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methyl-2-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)phenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

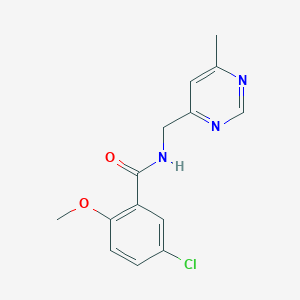
![3-Difluoromethyl-5-propylsulfanyl-[1,2,4]triazol-4-ylamine](/img/structure/B2586218.png)

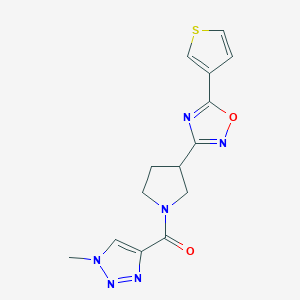
![N-(2-methoxyethyl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2586222.png)
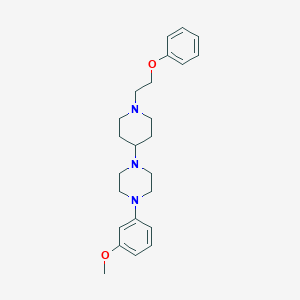

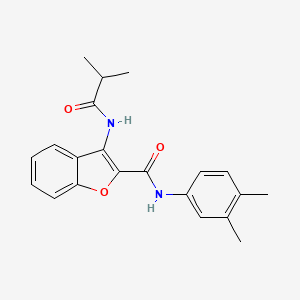

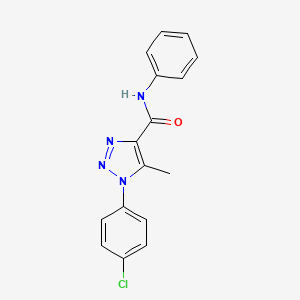
![N-(4-ethoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2586232.png)


